Gantacurium chloride

Onset of Action Neuromuscular Blockade Rapid Sequence Intubation

Procure this non-depolarizing NMBA for R&D on rapid-sequence intubation without succinylcholine's depolarizing risks (hyperkalemia, malignant hyperthermia). Its uniquely engineered, ultra-short duration (~10 min) is driven by L-cysteine adduction, enabling targeted, rapid reversal—a distinct advantage over rocuronium or mivacurium. The established ED95 (0.19 mg/kg) and cysteine inactivation half-time (0.2 min) make it a critical reference standard for developing next-gen NMBAs.

Molecular Formula C53H69Cl3N2O14
Molecular Weight 1064.5 g/mol
CAS No. 213998-46-0
Cat. No. B1674625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGantacurium chloride
CAS213998-46-0
SynonymsAV 4430A;  GW 280430;  GW 280430A;  GW-0430;  AV4430A;  GW280430;  GW280430A;  GW0430;  AV-4430A;  GW-280430;  GW-280430A;  GW-0430
Molecular FormulaC53H69Cl3N2O14
Molecular Weight1064.5 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl.[Cl-].[Cl-]
InChIInChI=1S/C53H69ClN2O14.2ClH/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10;;/h24-32,40,50H,13-23H2,1-12H3;2*1H/q+2;;/p-2/b39-32-;;/t40-,50+,55-,56+;;/m1../s1
InChIKeySDIFKXLSGXCGEN-WJUBNSBASA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gantacurium Chloride Procurement Data Sheet: Investigational Ultra-Short Non-Depolarizing NMB


Gantacurium chloride (CAS 213998-46-0), previously known as GW280430A or AV430A, is an investigational, non-depolarizing neuromuscular blocking agent (NMBA) classified as a bis-benzyl tetrahydroisoquinolinium chlorofumarate [1]. It is designed as an ultra-short-acting muscle relaxant with a pharmacokinetic profile characterized by a plasma half-life of 3.09±0.21 minutes, primarily due to rapid chemical inactivation by endogenous L-cysteine [2]. Currently in Phase III clinical development, it is positioned as a potential alternative to succinylcholine for rapid-sequence intubation and short-duration surgical relaxation [1].

Gantacurium Chloride vs. Succinylcholine: Why In-Class Substitution Is Not Supported by Evidence


Gantacurium chloride is not a direct substitute for succinylcholine, despite their similar onset and duration profiles. Succinylcholine is a depolarizing NMBA that acts by sustained activation of nicotinic acetylcholine receptors, leading to fasciculations and a prolonged end-plate depolarization block, whereas gantacurium is a competitive, non-depolarizing antagonist at the same receptor site [1]. Critically, gantacurium is chemically inactivated via adduction of its central olefinic double bond by endogenous plasma L-cysteine, a mechanism entirely distinct from the enzymatic hydrolysis of succinylcholine by plasma butyrylcholinesterase [2]. This difference in elimination pathways and the non-depolarizing nature of its blockade have profound implications for clinical management of residual paralysis and adverse effect profiles. Generic substitution or therapeutic interchange between gantacurium and other non-depolarizers like mivacurium or rocuronium would disregard the compound's unique cysteine-mediated inactivation, which is central to its ultra-short duration and potential for rapid, targeted reversal with exogenous L-cysteine [3].

Quantitative Differentiation of Gantacurium Chloride: Direct Comparative Data vs. Succinylcholine, Mivacurium, and Rocuronium


Rapid Onset of Action: Gantacurium vs. Succinylcholine and Rocuronium

Gantacurium chloride demonstrates an onset time of less than 1 minute for maximal block at the laryngeal adductors, which is statistically comparable to succinylcholine (1.0 mg/kg) and significantly faster than rocuronium [1][2]. This rapid onset is critical for securing the airway quickly in emergency situations, positioning gantacurium as a potential non-depolarizing alternative for rapid sequence intubation where rocuronium's slower onset (1-3 minutes) is a limitation [1].

Onset of Action Neuromuscular Blockade Rapid Sequence Intubation

Ultra-Short Duration of Action: Gantacurium vs. Mivacurium and Succinylcholine

The clinical duration of gantacurium (time to 25% recovery of T1 twitch) is approximately 10 minutes at 2-3x ED95, which is significantly shorter than mivacurium (15-20 minutes) and comparable to succinylcholine (approximately 6-9 minutes depending on dose and muscle group) [1][2]. This ultra-short duration is directly linked to its rapid inactivation by plasma cysteine, making it suitable for procedures requiring brief periods of profound relaxation followed by rapid, spontaneous recovery [1].

Duration of Action Neuromuscular Blockade Outpatient Surgery

Potency (ED95) Relative to Standard Agents: Gantacurium vs. Rocuronium and Mivacurium

The ED95 of gantacurium for twitch depression in humans is 0.19 mg/kg, placing it in an intermediate potency range relative to other non-depolarizing NMBAs: more potent than rocuronium (ED95 0.3 mg/kg) but less potent than mivacurium (ED95 0.08 mg/kg) [1]. This potency profile influences dosing for rapid-sequence induction and the duration of action at clinically relevant multiples of the ED95.

ED95 Potency Dose-Response

Unique Chemical Reversal Mechanism: L-Cysteine Antagonism of Gantacurium Blockade

Gantacurium's neuromuscular blockade can be rapidly and completely reversed by intravenous administration of exogenous L-cysteine, which chemically inactivates the drug by adduction to its central olefinic double bond [1]. In a preclinical model, administration of L-cysteine (10-50 mg/kg) 1 minute after a 4-5x ED95 dose of gantacurium abolished the block within 2-3 minutes, whereas anticholinesterase reversal (e.g., neostigmine) does not accelerate recovery from gantacurium and is ineffective [1]. This targeted chemical antagonism is analogous in concept to sugammadex reversal of rocuronium but is based on a different, specific molecular interaction.

Reversal Agent L-Cysteine Chemical Antagonism

Reaction Half-Time with L-Cysteine In Vitro: Gantacurium vs. CW002 and CW011

The in vitro reaction half-time for L-cysteine adduction is 0.2 minutes for gantacurium, compared to 11.4 minutes for CW002 and 13.7 minutes for CW011 [1]. This 57-fold and 68.5-fold faster rate of chemical inactivation, respectively, directly correlates with gantacurium's ultra-short in vivo duration (approximately 10.4 minutes) versus the intermediate duration of CW002 (28.1 minutes) and CW011 (33.3 minutes) [1]. The design of gantacurium's molecular structure—specifically, the presence of a chlorine substituent on the fumarate double bond—is responsible for this rapid adduction rate and the resultant ultra-short pharmacodynamic profile [2].

In Vitro Degradation Chemical Stability Drug Design

Cardiovascular Safety Profile: Gantacurium vs. Succinylcholine

In healthy volunteers, gantacurium chloride at clinically relevant doses (up to 3x ED95) produced only mild, transient decreases in arterial blood pressure and mild histamine release at higher doses (4x ED95), with no consistent changes in pulmonary compliance [1][2]. While the clinical development of gantacurium has been noted to be hampered by this modest histamine release [2], its profile differs markedly from succinylcholine, which is associated with a wide array of significant adverse effects including malignant hyperthermia, severe bradycardia (especially in children), hyperkalemia, and increased intraocular and intragastric pressures. Gantacurium, as a non-depolarizer, does not trigger malignant hyperthermia and does not cause the fasciculations and subsequent myalgias commonly seen with succinylcholine.

Histamine Release Cardiovascular Effects Safety

Targeted Applications for Gantacurium Chloride Based on Quantitative Differentiation Data


Rapid Sequence Intubation (RSI) in Clinical Trials Where Succinylcholine is Contraindicated

Given its rapid onset (<1 minute) comparable to succinylcholine [1] and its non-depolarizing mechanism that avoids the risk of malignant hyperthermia, hyperkalemia, and myalgias, gantacurium chloride is a primary candidate for investigational use in RSI protocols. This application scenario is directly supported by the quantitative onset data from Section 3, Evidence Item 1. For procurement in clinical research settings, this compound enables studies on a non-depolarizing alternative for emergency airway management, especially in patient populations where succinylcholine is contraindicated. Its ultra-short duration also minimizes the risk of prolonged paralysis in cases of difficult or failed intubation [2].

Short-Duration Surgical Procedures Requiring Precise, Reversible Paralysis

Gantacurium's ultra-short duration of action (approximately 10 minutes at 2-3x ED95) [2] and the ability to rapidly reverse its effect with exogenous L-cysteine [3] make it uniquely suited for brief surgical interventions such as electroconvulsive therapy, short endoscopic procedures, or outpatient orthopedic manipulations. The quantifiable duration data from Section 3, Evidence Item 2, and the reversal data from Evidence Item 4 directly support this application. For procurement in research and potential future clinical use, this profile offers a level of control over neuromuscular blockade that is superior to longer-acting non-depolarizers like rocuronium and avoids the enzymatic variability associated with mivacurium.

Pharmacological Research on Chemical Reversal Mechanisms of NMBAs

Gantacurium chloride serves as a critical research tool for studying the principles of chemical antagonism of neuromuscular blockade. Its well-characterized, rapid inactivation by L-cysteine via adduction to its olefinic double bond (in vitro half-time of 0.2 minutes) [3] provides a clear experimental model for investigating novel reversal strategies and for teaching the concept of 'drug-antidote' pairs in anesthesia pharmacology. This application is directly supported by the biochemical data in Section 3, Evidence Item 5. For academic and industrial research procurement, gantacurium's defined chemical pathway enables controlled experiments on the kinetics of block onset and offset, and the development of related compounds with tailored durations (e.g., CW002, CW011).

Comparative Pharmacodynamic Studies with Novel Ultra-Short NMBAs

As the prototypical chlorofumarate with an established ED95 (0.19 mg/kg) [1] and a defined in vitro-in vivo correlation of its cysteine adduction rate [3], gantacurium chloride is the essential reference compound for the development and evaluation of next-generation ultra-short-acting NMBAs. Its quantifiable pharmacodynamic parameters (onset, duration, ED95) and unique reversal mechanism provide a benchmark against which newer agents like CW1759-50 are compared [4]. For procurement in drug discovery and development, access to well-characterized gantacurium is necessary to establish the relative potency, duration, and safety margins of novel analogs in both in vitro and in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gantacurium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.